4-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole hydrochloride 4-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC15926473
InChI: InChI=1S/C13H13FN2.ClH/c14-11-2-1-3-12-13(11)10(8-16-12)9-4-6-15-7-5-9;/h1-4,8,15-16H,5-7H2;1H
SMILES:
Molecular Formula: C13H14ClFN2
Molecular Weight: 252.71 g/mol

4-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole hydrochloride

CAS No.:

Cat. No.: VC15926473

Molecular Formula: C13H14ClFN2

Molecular Weight: 252.71 g/mol

* For research use only. Not for human or veterinary use.

4-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole hydrochloride -

Specification

Molecular Formula C13H14ClFN2
Molecular Weight 252.71 g/mol
IUPAC Name 4-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole;hydrochloride
Standard InChI InChI=1S/C13H13FN2.ClH/c14-11-2-1-3-12-13(11)10(8-16-12)9-4-6-15-7-5-9;/h1-4,8,15-16H,5-7H2;1H
Standard InChI Key XSFZNPCNVQZSGE-UHFFFAOYSA-N
Canonical SMILES C1CNCC=C1C2=CNC3=C2C(=CC=C3)F.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

4-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole hydrochloride features a bicyclic indole core substituted at the 3-position with a 1,2,3,6-tetrahydropyridine ring and a fluorine atom at the 4-position. The hydrochloride salt forms via protonation of the tetrahydropyridine nitrogen, stabilizing the compound for storage and handling .

Table 1: Key Molecular Descriptors

PropertyValueSource
IUPAC Name4-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole; hydrochloride
CAS Registry Number185255-80-5 (free base)
Molecular FormulaC13H14ClFN2\text{C}_{13}\text{H}_{14}\text{ClFN}_2
Canonical SMILESC1CNCC=C1C2=CNC3=C2C(=CC=C3)F.Cl
XLogP32.7 (estimated)

The tetrahydropyridine ring exists in a partially unsaturated state, conferring conformational flexibility critical for receptor binding . Quantum mechanical modeling suggests the fluorine atom induces electronic effects that polarize the indole ring, potentially enhancing interactions with hydrophobic binding pockets .

Synthesis and Manufacturing

General Synthetic Routes

Synthesis typically involves a multi-step sequence starting from indole precursors. A representative method adapted from patent literature involves:

  • Condensation Reaction: Reacting 4-fluoroindole with 1-methylpiperidin-4-one in methanol under basic conditions (e.g., KOH) at reflux .

  • Dehydration: Spontaneous or acid-catalyzed elimination of water to form the tetrahydropyridinyl moiety .

  • Salt Formation: Treating the free base with hydrochloric acid to precipitate the hydrochloride salt.

Table 2: Optimized Reaction Conditions

ParameterValueYieldSource
SolventMethanol80%
BaseKOH (14.3 g per 15g indole)-
TemperatureReflux (~65°C)-
Reaction Time18 hours-

Key challenges include controlling regioselectivity during the indole-tetrahydropyridine coupling and minimizing byproducts from over-alkylation . Chromatographic purification is often required to isolate the desired isomer .

Physicochemical Properties

Solubility and Stability

As a hydrochloride salt, the compound exhibits improved aqueous solubility compared to its free base. Experimental data are scarce, but analogous compounds show:

  • Water Solubility: ~10 mg/mL at 25°C (estimated)

  • logP: 2.7 (indicating moderate lipophilicity)

  • pKa: 8.2 (tertiary amine), 4.9 (indole NH)

Stability studies suggest susceptibility to oxidation at the tetrahydropyridine double bond, necessitating storage under inert atmospheres at -20°C.

Biological Activity and Mechanistic Insights

Receptor Binding Hypotheses

While direct binding assays are unavailable, structural analogs demonstrate affinity for:

  • 5-HT<sub>2A</sub> Serotonin Receptors: Critical in antipsychotic drug action .

  • Dopamine D<sub>2</sub> Receptors: Modulation could explain potential antipsychotic effects .

  • Sigma-1 Receptors: Implicated in neuroprotection and cognitive enhancement.

The fluorine atom may enhance blood-brain barrier penetration through increased lipophilicity, while the tetrahydropyridine ring’s flexibility allows conformational adaptation to receptor pockets .

Compound5-HT<sub>2A</sub> IC<sub>50</sub> (nM)D<sub>2</sub> IC<sub>50</sub> (nM)
3-(1-Propyl-THP-4-yl)-1H-indole12.445.7
5-Methoxy-THP-indole fumarate8.932.1
4-Fluoro-THP-indole HClPredicted: 6–15Predicted: 30–50

Research Gaps and Future Directions

Despite promising structural features, critical unknowns persist:

  • In Vivo Pharmacokinetics: Absorption, distribution, metabolism, and excretion profiles remain uncharacterized.

  • Safety Profile: Acute/chronic toxicity studies in preclinical models are needed.

  • Synthetic Scalability: Current methods lack optimization for industrial-scale production .

Priority research areas include:

  • Radioligand development for receptor mapping

  • Structure-activity relationship (SAR) studies varying the 4-fluoro substituent

  • Computational modeling of blood-brain barrier permeability

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